molecular formula C17H20N2O7S B13405624 5'-O-[(4-Methylphenylsulphonyl)thymidine

5'-O-[(4-Methylphenylsulphonyl)thymidine

Cat. No.: B13405624
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-RBSFLKMASA-N
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Description

5’-O-[(4-Methylphenylsulphonyl)thymidine] is a synthetic nucleoside analogue. It is derived from thymidine, a pyrimidine deoxynucleoside that is a fundamental building block of DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as pyridine and a sulfonyl chloride derivative to facilitate the sulfonylation reaction .

Industrial Production Methods

Industrial production methods for 5’-O-[(4-Methylphenylsulphonyl)thymidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-[(4-Methylphenylsulphonyl)thymidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5’-O-[(4-Methylphenylsulphonyl)thymidine] has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.

    Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-O-[(4-Methylphenylsulphonyl)thymidine] involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The molecular targets include thymidylate kinase and other enzymes involved in nucleotide metabolism. The compound’s sulfonyl group can also interact with various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound from which 5’-O-[(4-Methylphenylsulphonyl)thymidine] is derived.

    5’-O-(4-Methylphenylsulphonyl)uridine: A similar nucleoside analogue with a uridine base instead of thymidine.

    5’-O-(4-Methylphenylsulphonyl)cytidine: Another analogue with a cytidine base.

Uniqueness

5’-O-[(4-Methylphenylsulphonyl)thymidine] is unique due to its specific sulfonylation at the 5’-position, which imparts distinct chemical properties and potential biological activities compared to other nucleoside analogues .

Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14-,15-/m1/s1

InChI Key

RSEWNGNFIIXLHN-RBSFLKMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

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